

# Potential applications of substituted anthranilate esters

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## Compound of Interest

**Compound Name:** Methyl 2-chloro-6-(methylamino)benzoate  
**CAS No.:** 1379595-97-7  
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## Technical Deep Dive: Substituted Anthranilate Esters

### From Solvatochromic Probes to Privileged Pharmacophores

#### Executive Summary

Substituted anthranilate esters (derivatives of 2-aminobenzoic acid) represent a "privileged structure" in chemical biology and drug development.<sup>[1]</sup> While historically recognized for their olfactory properties (e.g., methyl anthranilate in viticulture), their utility has expanded significantly into high-precision diagnostics and medicinal chemistry.<sup>[1]</sup>

This technical guide analyzes three distinct high-value applications:

- **Chemical Biology:** Utilization of the N-methylanthraniloyl (MANT) fluorophore for probing nucleotide-binding enzymes.<sup>[1][2]</sup>

- Medicinal Chemistry: Use of anthranilate esters as precursors for quinazolinone scaffolds (oncology/inflammation targets).[1]
- Agrochemicals: Mechanism of action for avian repellency via trigeminal nerve stimulation.[1][3]

## Part 1: The Solvatochromic Fluorophore (MANT Derivatives)

The N-methylanthraniloyl (MANT) group is a compact fluorophore widely used to modify nucleotides (ATP, GTP, GMP) at the 2' or 3' hydroxyl of the ribose ring. Its utility stems from its solvatochromism—the dependency of its emission spectrum and quantum yield on the polarity of the surrounding environment.

### Mechanism of Action

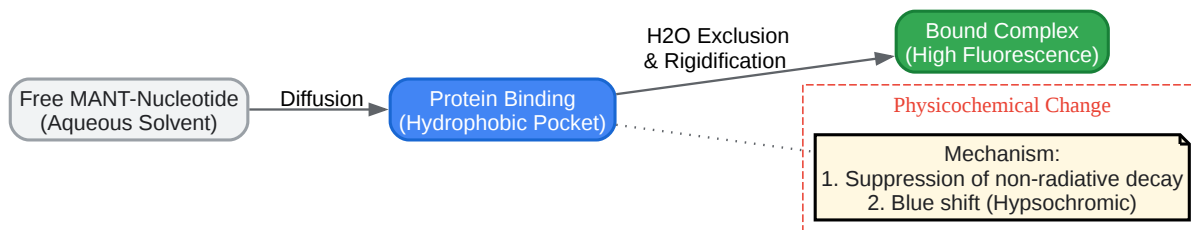
In an aqueous (polar) environment, MANT fluorescence is largely quenched due to non-radiative decay pathways facilitated by hydrogen bonding with water.[1] Upon binding to a protein's hydrophobic pocket, water is excluded, stabilizing the excited state and significantly increasing quantum yield (often >2-fold) while inducing a hypsochromic (blue) shift.

Key Advantages:

- Steric Minimalist: unlike bulky fluorescein or rhodamine tags, MANT is small enough to avoid disrupting the nucleotide binding pocket.[1]
- Lifetime: Exhibits a relatively long fluorescence lifetime (~8.4 ns), making it suitable for anisotropy measurements.[1]

### Diagram: Solvatochromic Binding Mechanism

The following diagram illustrates the transition of the MANT probe from a quenched aqueous state to a highly fluorescent bound state.



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Figure 1: Mechanism of MANT-nucleotide fluorescence enhancement upon protein binding.

## Experimental Protocol: MANT-ATP Binding Assay

Objective: Determine the dissociation constant (

) of MANT-ATP binding to a target ATPase (e.g., Kinesin or Dynein).[1]

Reagents:

- Buffer: 20 mM HEPES (pH 7.2), 5 mM MgCl<sub>2</sub>, 1 mM DTT.
- Probe: MANT-ATP (Stock: 100 μM in buffer).
- Protein: Purified ATPase (Target concentration: 1–5 μM).[1]

Methodology:

- Baseline Calibration: Add 2 mL of Buffer to a quartz cuvette. Add MANT-ATP to a final concentration of 0.5 μM.[1] Measure fluorescence (

) at

nm,

nm.[1]

- Titration: Sequentially aliquot the target protein into the cuvette. Mix gently by inversion (do not vortex, to avoid protein denaturation).
- Equilibration: Allow 2 minutes for equilibrium after each addition.
- Measurement: Record fluorescence intensity ( ) for each step.
- Correction: Correct data for dilution effects and inner filter effects if protein concentration is high.
- Analysis: Plot vs. [Protein]. Fit data to a quadratic binding equation to resolve .<sup>[1]</sup>

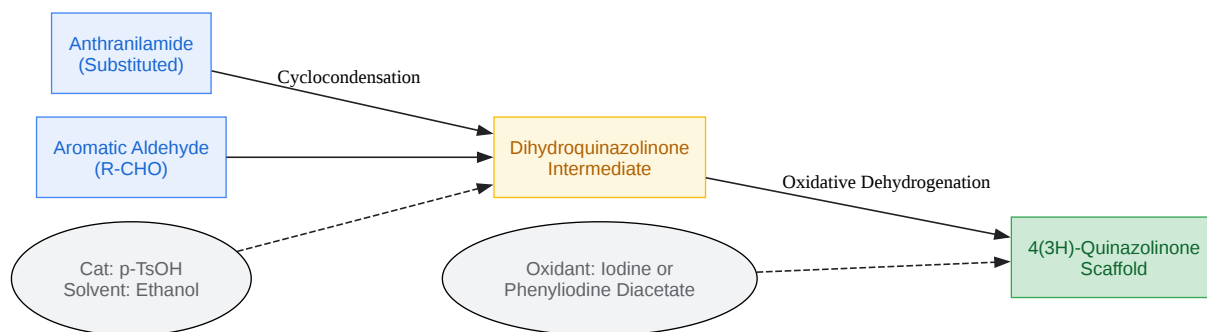
## Part 2: Medicinal Chemistry Scaffold (Quinazolinones)<sup>[1]</sup> <sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

Substituted anthranilate esters are critical intermediates in the synthesis of 4(3H)-quinazolinones, a class of heterocycles found in numerous bioactive compounds (e.g., Methaqualone, Raltitrexed). The transition from an anthranilate ester to a quinazolinone core is a "privileged" transformation, often yielding libraries with anti-inflammatory, anticancer, and antihypertensive properties.

### Synthetic Pathway

The classical Niementowski reaction condenses anthranilic acid with amides.<sup>[1]</sup><sup>[4]</sup> However, modern oxidative cyclization using anthranilate esters and aldehydes offers milder conditions and higher diversity.<sup>[1]</sup>

### Diagram: Anthranilate to Quinazolinone Transformation



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Figure 2: One-pot synthesis of 4(3H)-quinazolinones from anthranilamide derivatives.[1]

## Protocol: One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one

Reference Grounding: Adapted from methodologies using p-TsOH and oxidative agents [Source 1.23].

- Reagents: Anthranilamide (1.0 mmol), Benzaldehyde (1.0 mmol), p-Toluenesulfonic acid (p-TsOH, 10 mol%), Iodine (1.2 mmol), Ethanol (5 mL).[1]
- Cyclocondensation: Combine anthranilamide, benzaldehyde, and p-TsOH in ethanol. Reflux for 2–3 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting materials.[1]
- Oxidation: Cool the mixture to room temperature. Add Iodine (or Phenyliodine diacetate) to the reaction vessel.
- Reflux: Heat to reflux for an additional 1–2 hours to effect dehydrogenation.
- Work-up: Cool to room temperature. Pour into aqueous sodium thiosulfate (5%) to quench excess iodine.

- Purification: Filter the precipitated solid. Recrystallize from ethanol/DMF to yield the pure quinazolinone.[1]

## Part 3: Agrochemical Applications (Avian Repellency)[1] [3]

Methyl anthranilate (MA) is a primary example of a substituted anthranilate ester functioning as a non-lethal agrochemical.[1] Unlike traditional pesticides, MA acts via sensory irritation rather than systemic toxicity.[1]

### Mechanism: Trigeminal Nerve Stimulation

MA acts as a specific agonist for the TRPA1 channel (Transient Receptor Potential Ankyrin 1) in avian species.[1] When birds inhale or ingest MA, it stimulates the trigeminal nerve, causing a localized, transient pain sensation similar to humans eating hot chili peppers (capsaicin). Crucially, mammals (including humans) are significantly less sensitive to MA at these concentrations, granting it GRAS (Generally Recognized As Safe) status for food use.[1]

### Comparative Data: Safety and Efficacy

Parameter	Methyl Anthranilate (MA)	Conventional Avicides
Primary Target	TRPA1 Channel (Sensory Irritant)	Systemic Toxicity (e.g., CNS depression)
Lethality	Non-lethal (Behavioral modification)	Lethal
Human Safety	GRAS (Food flavoring)	Hazardous/Restricted
Environmental Fate	Biodegradable (Photodegradation < 7 days)	Persistent residues
Application	Crop spray, Fogging (Airports)	Baits

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